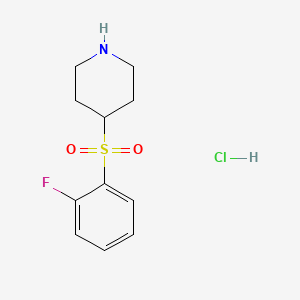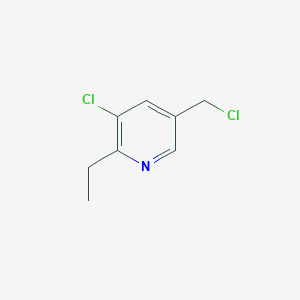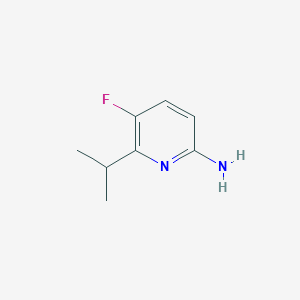![molecular formula C20H25BO3 B8335439 2-(4-METHOXY-3-BENZYLPHENYL)-4,4,5,5-TETRAMETHYL[1,3,2]DIOXABOROLANE](/img/structure/B8335439.png)
2-(4-METHOXY-3-BENZYLPHENYL)-4,4,5,5-TETRAMETHYL[1,3,2]DIOXABOROLANE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-METHOXY-3-BENZYLPHENYL)-4,4,5,5-TETRAMETHYL[1,3,2]DIOXABOROLANE is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHOXY-3-BENZYLPHENYL)-4,4,5,5-TETRAMETHYL[1,3,2]DIOXABOROLANE typically involves the reaction of 3-benzyl-4-methoxyphenylboronic acid with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst under an inert atmosphere .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but often employs continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-METHOXY-3-BENZYLPHENYL)-4,4,5,5-TETRAMETHYL[1,3,2]DIOXABOROLANE primarily undergoes substitution reactions, particularly in the context of Suzuki–Miyaura coupling. This reaction involves the coupling of the organoboron compound with an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions
Reagents: Palladium catalyst, base (e.g., potassium carbonate), aryl or vinyl halide.
Conditions: Inert atmosphere (e.g., nitrogen or argon), temperatures ranging from 50°C to 100°C.
Major Products
The major products of these reactions are biaryl or substituted vinyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
2-(4-METHOXY-3-BENZYLPHENYL)-4,4,5,5-TETRAMETHYL[1,3,2]DIOXABOROLANE has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules via Suzuki–Miyaura coupling.
Biology: Employed in the development of bioconjugates and probes for biological imaging.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action for 2-(4-METHOXY-3-BENZYLPHENYL)-4,4,5,5-TETRAMETHYL[1,3,2]DIOXABOROLANE in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The organoboron compound transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(4-METHOXY-3-BENZYLPHENYL)-4,4,5,5-TETRAMETHYL[1,3,2]DIOXABOROLANE is unique due to its specific structural features, which confer enhanced stability and reactivity in Suzuki–Miyaura coupling reactions. This makes it a valuable reagent for the synthesis of complex organic molecules .
Properties
Molecular Formula |
C20H25BO3 |
|---|---|
Molecular Weight |
324.2 g/mol |
IUPAC Name |
2-(3-benzyl-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C20H25BO3/c1-19(2)20(3,4)24-21(23-19)17-11-12-18(22-5)16(14-17)13-15-9-7-6-8-10-15/h6-12,14H,13H2,1-5H3 |
InChI Key |
UEVUULZKLMZFLR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


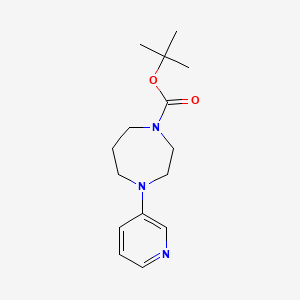
![2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde](/img/structure/B8335362.png)
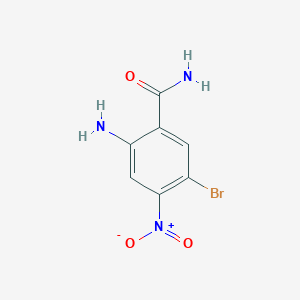
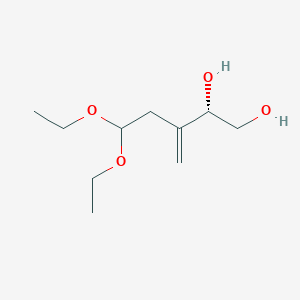
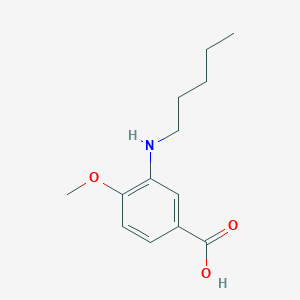
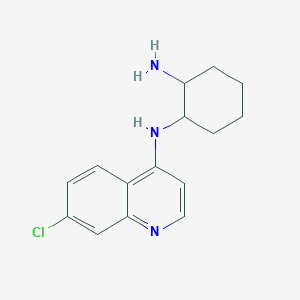
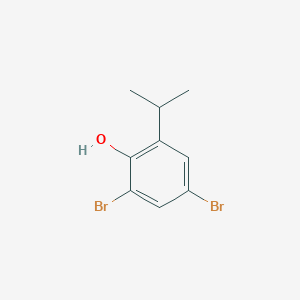
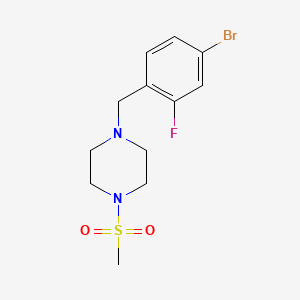
![6-[4-(1-Benzylisoquinolin-4-yl)piperazin-1-yl]nicotinonitrile](/img/structure/B8335405.png)


